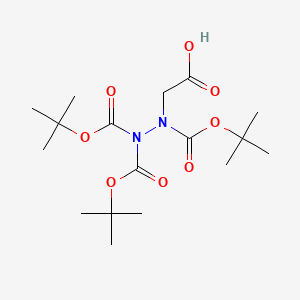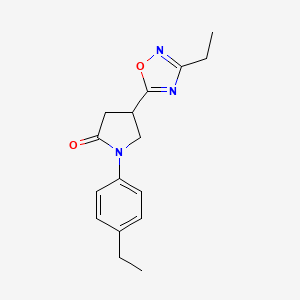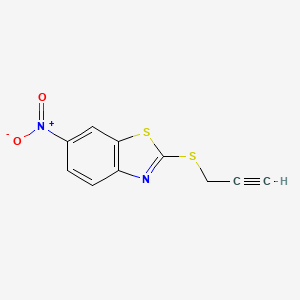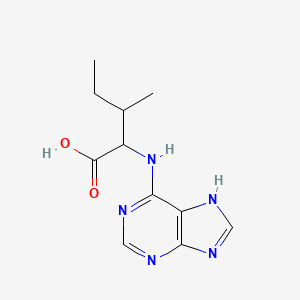![molecular formula C12H14N2O3S2 B2722809 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine CAS No. 551930-57-5](/img/structure/B2722809.png)
1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine” is a chemical compound . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to "patent products" .
Molecular Structure Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C12H14N2O3S2, and its molecular weight is 298.38116 .Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of piperidine, incorporating elements such as 1,3,4-oxadiazole, exhibit promising anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, with some compounds displaying strong anticancer activity in comparison to standard drugs like doxorubicin. This indicates the potential utility of these compounds in cancer therapy, necessitating further in vivo studies to determine their therapeutic applicability (Rehman et al., 2018).
Structural and Molecular Studies
In another study, the crystal and molecular structure of a compound similar in structure to "1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine" was elucidated, revealing insights into its crystalline form and the conformation of the piperidine ring. Such studies are crucial for understanding the structural basis of the biological activity of these compounds and for guiding the design of more potent derivatives (Naveen et al., 2015).
Enzyme Inhibition for Disease Treatment
Derivatives have also been investigated for their potential in treating diseases through enzyme inhibition. For example, sulfonamide derivatives incorporating piperidinyl moieties have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are relevant in conditions like glaucoma, epilepsy, and cancer. These studies demonstrate the therapeutic potential of such derivatives in disease management (Alafeefy et al., 2015).
Antimicrobial Properties
Additionally, research into the antimicrobial properties of these derivatives has yielded promising results. For instance, compounds based on the piperidinyl-1,3,4-oxadiazole framework have shown effectiveness against a range of bacterial strains, suggesting their potential as novel antimicrobial agents. This highlights the versatility of such compounds in addressing various microbial threats (Iqbal et al., 2017).
Mécanisme D'action
While specific information on the mechanism of action for “1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine” is not available, piperidine, a related compound, has been found to have therapeutic potential against various types of cancers when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by these phytochemicals .
Orientations Futures
The development of new synthetic routes and the exploration of the therapeutic potential of “1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine” and related compounds could be areas of future research. It’s also crucial to conduct further studies to understand the mechanism of action of these compounds .
Propriétés
IUPAC Name |
5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-8-2-1-3-9-14)12-5-4-11(18-12)10-6-7-13-17-10/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJYWSBBQWDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332509 |
Source


|
| Record name | 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50086557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551930-57-5 |
Source


|
| Record name | 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine](/img/structure/B2722729.png)
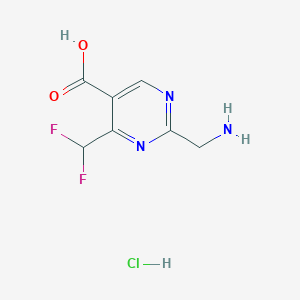
![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N'-cycloheptyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2722739.png)
![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)
![ethyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2722742.png)
